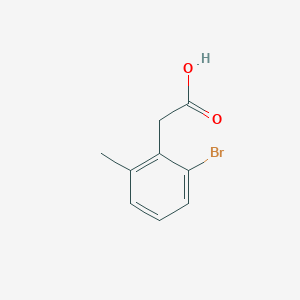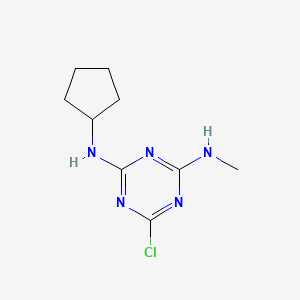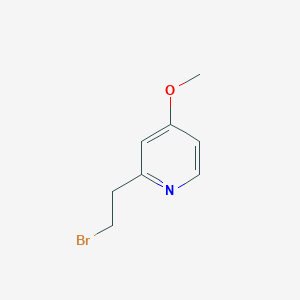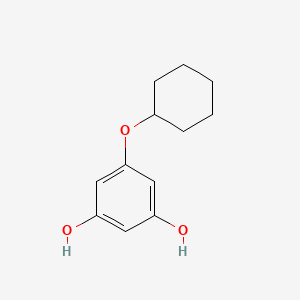![molecular formula C13H13N3S B13141975 N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide CAS No. 78797-04-3](/img/structure/B13141975.png)
N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-[2,2’-bipyridine]-6-carbothioamide: is an organic compound belonging to the bipyridine family. Bipyridines are known for their ability to act as ligands in coordination chemistry, forming complexes with various metal ions. This particular compound features a dimethyl group and a carbothioamide group attached to the bipyridine core, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-[2,2’-bipyridine]-6-carbothioamide typically involves the functionalization of the bipyridine core. One common method is the reaction of 2,2’-bipyridine with dimethylamine and a thiocarbonyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions: N,N-Dimethyl-[2,2’-bipyridine]-6-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines or thiols.
Substitution: The bipyridine core can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
科学的研究の応用
Chemistry: N,N-Dimethyl-[2,2’-bipyridine]-6-carbothioamide is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: In biological research, this compound can be used to study metal ion interactions with biomolecules. Its ability to form stable complexes with metal ions makes it useful in probing the roles of metal ions in biological systems.
Medicine: The compound’s metal-binding properties can be exploited in medicinal chemistry for the development of metal-based drugs. These drugs can target specific metal ions in the body, potentially leading to new treatments for diseases.
Industry: In industrial applications, N,N-Dimethyl-[2,2’-bipyridine]-6-carbothioamide can be used in the synthesis of advanced materials, such as conductive polymers and coordination polymers. Its ability to form stable complexes with metals can also be utilized in catalysis and materials science.
作用機序
The mechanism of action of N,N-Dimethyl-[2,2’-bipyridine]-6-carbothioamide involves its ability to bind to metal ions through the nitrogen atoms of the bipyridine core and the sulfur atom of the carbothioamide group. This binding can influence the electronic properties of the metal ion, leading to changes in reactivity and stability. The compound can also interact with biological molecules, such as proteins and nucleic acids, through coordination with metal ions, affecting their structure and function.
類似化合物との比較
2,2’-Bipyridine: A simpler bipyridine derivative without the dimethyl and carbothioamide groups.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with dimethyl groups but lacking the carbothioamide group.
1,10-Phenanthroline: Another bidentate ligand with a similar structure but different electronic properties.
Uniqueness: N,N-Dimethyl-[2,2’-bipyridine]-6-carbothioamide is unique due to the presence of both dimethyl and carbothioamide groups, which can significantly influence its chemical reactivity and binding properties. These functional groups can enhance its ability to form stable complexes with metal ions and provide additional sites for chemical modification, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
78797-04-3 |
|---|---|
分子式 |
C13H13N3S |
分子量 |
243.33 g/mol |
IUPAC名 |
N,N-dimethyl-6-pyridin-2-ylpyridine-2-carbothioamide |
InChI |
InChI=1S/C13H13N3S/c1-16(2)13(17)12-8-5-7-11(15-12)10-6-3-4-9-14-10/h3-9H,1-2H3 |
InChIキー |
LYYIAEHXIMCXNS-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=S)C1=CC=CC(=N1)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[Hydroxy(phenyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B13141924.png)

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl]carbamate](/img/structure/B13141933.png)
![(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid](/img/structure/B13141937.png)





![3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid](/img/structure/B13141988.png)
